molecular formula C4H7ClN2S B2953534 5-Methylisothiazol-3-amine hydrochloride CAS No. 31857-79-1

5-Methylisothiazol-3-amine hydrochloride

Cat. No. B2953534
CAS RN: 31857-79-1
M. Wt: 150.62
InChI Key: HCFLTOLUJNEDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisothiazol-3-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.63 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular structure of 5-Methylisothiazol-3-amine hydrochloride consists of a five-membered ring with a sulfur atom, a nitrogen atom, and a methyl group attached to the third carbon . The compound also contains a chloride ion, which forms an ionic bond with the nitrogen atom in the isothiazole ring .


Physical And Chemical Properties Analysis

5-Methylisothiazol-3-amine hydrochloride is a white to light yellow crystal powder . It has a melting point of 300 °C . The compound is stored under inert gas at 2-8°C .

Scientific Research Applications

Reactivity with Amines

5-Methylisothiazol-3-amine hydrochloride, part of the isothiazolone family, exhibits notable reactivity with amines. This reactivity is crucial in industrial applications, where isothiazolones, including 5-chloro-1-methylisothiazolone and 1-methylisothiazolone, are employed as effective microbicides in water cooling towers, metalworking fluids, and cosmetics to inhibit microorganism growth. In these environments, the presence of amines can degrade the isothiazolone molecules, necessitating strategies to stabilize these compounds (Ghosh, 1999).

Corrosion Inhibition

Isothiazolone derivatives, including compounds related to 5-Methylisothiazol-3-amine hydrochloride, have been studied for their efficiency in inhibiting corrosion, particularly on mild steel in acidic media. These studies are crucial for extending the lifespan of metal components in industrial systems (Lagrenée et al., 2002).

Organic Synthesis

In the realm of organic synthesis, 5-Methylisothiazol-3-amine hydrochloride serves as a versatile intermediate. It has been used in the synthesis of various heterocyclic compounds, such as isothiazoles and pyrimidines, which have potential applications in developing new pharmaceuticals and materials (Clarke et al., 1998). Additionally, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid, closely related to 5-Methylisothiazol-3-amine hydrochloride, have shown psychotropic and cytostatic activity, indicating potential for further medicinal chemistry exploration (Machoń, 1976).

Safety And Hazards

5-Methylisothiazol-3-amine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methyl-1,2-thiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFLTOLUJNEDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisothiazol-3-amine hydrochloride

CAS RN

31857-79-1
Record name 5-methyl-1,2-thiazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.